Comparative Binding Affinity: Dual Engagement of K-RAS and NEDD4-1
XMU-MP-9 exhibits a unique dual-binding mechanism, interacting with both the target (K-RAS) and the E3 ligase (NEDD4-1) with comparable nanomolar affinities. In surface plasmon resonance (SPR) assays, XMU-MP-9 demonstrated a Kd of 18.4 nM for K-RAS(G12V) and a Kd of 25.4 nM for NEDD4-1 . This dual engagement is the foundational mechanism for its degradation activity. In contrast, clinical-stage KRAS G12C inhibitors (Sotorasib, Adagrasib) or G12D inhibitors (MRTX1133) are not designed to bind NEDD4-1 and have reported Kd values only for their respective mutant KRAS targets (e.g., Sotorasib Kd ~ 0.2 nM for KRAS G12C) [1]. This class-level difference in binding profile defines XMU-MP-9 as a degrader, not an inhibitor [2].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 18.4 nM (K-RAS G12V); Kd = 25.4 nM (NEDD4-1) |
| Comparator Or Baseline | KRAS G12C Inhibitors (e.g., Sotorasib): Kd ~ 0.2 nM (for KRAS G12C only, no NEDD4-1 binding) |
| Quantified Difference | XMU-MP-9 uniquely binds both target and E3 ligase with high affinity |
| Conditions | Surface Plasmon Resonance (SPR) assay |
Why This Matters
This dual-binding profile distinguishes XMU-MP-9 as a chemical probe for studying targeted protein degradation (TPD) of K-RAS, rather than just inhibition.
- [1] Canon J, Rex K, Saiki AY, Mohr C, Cooke K, Bagal D, et al. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. 2019;575:217-223. View Source
- [2] Popow J, Farnaby W, Gollner A, Kofink C, Fischer G, Wurm M, et al. Targeting cancer with small-molecule pan-KRAS degraders. Science. 2024;385:1338-1347. View Source
